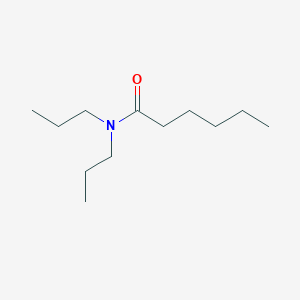

n,n-Dipropylhexanamide

Description

N,N-Dipropylhexanamide is a synthetic amide derivative characterized by a hexanoyl backbone (C6H11CO-) and two propyl groups (-C3H7) attached to the nitrogen atom. Its molecular formula is C13H25NO, with a molecular weight of 211.34 g/mol. Structurally, the compound combines a long hydrophobic carbon chain with bulky N-alkyl substituents, influencing its solubility, boiling point, and reactivity.

Properties

CAS No. |

5421-56-7 |

|---|---|

Molecular Formula |

C12H25NO |

Molecular Weight |

199.33 g/mol |

IUPAC Name |

N,N-dipropylhexanamide |

InChI |

InChI=1S/C12H25NO/c1-4-7-8-9-12(14)13(10-5-2)11-6-3/h4-11H2,1-3H3 |

InChI Key |

ISWSEUIDZKIKIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylhexanamide can be synthesized through the reaction of hexanoyl chloride with dipropylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylhexanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can yield primary amines.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides.

Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Hexanoic acid.

Reduction: Hexylamine.

Substitution: N-alkylated derivatives.

Scientific Research Applications

N,N-Dipropylhexanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes

Mechanism of Action

The mechanism of action of N,N-Dipropylhexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzymatic activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of N,N-Dipropylhexanamide and related amides, highlighting structural and functional differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point | Polarity | Primary Applications |

|---|---|---|---|---|---|

| This compound | C13H25NO | 211.34 (calculated) | ~450–470 K (estimated) | Low (hydrophobic) | Organic synthesis, plasticizers |

| N,N-Dimethylhexanamide | C8H17NO | 143.23 | 408.5 K (experimental) | Moderate | Solvent, polymer processing |

| N,N-Diisopropylacetamide | C8H17NO | 157.23 | ~390–410 K (estimated) | Low (branched alkyl) | Pharmaceuticals, intermediates |

| N,N-Dimethylformamide | C3H7NO | 73.09 | 426 K (153°C) | High (polar aprotic) | Industrial solvent, pharmaceuticals |

Structural and Functional Analysis

Alkyl Chain Length and Branching this compound: The linear propyl groups and hexanoyl backbone enhance hydrophobicity and thermal stability compared to shorter-chain analogs. Its estimated higher boiling point (~470 K) reflects stronger van der Waals interactions . N,N-Dimethylhexanamide: Shorter methyl groups reduce steric hindrance, allowing moderate polarity and solubility in both polar and nonpolar solvents. Its lower boiling point (408.5 K) aligns with reduced molecular weight . N,N-Diisopropylacetamide: Branched isopropyl groups lower boiling points due to inefficient molecular packing. This compound’s applications in pharmaceuticals (e.g., as intermediates) likely stem from its balanced lipophilicity .

Polarity and Solubility this compound’s long alkyl chain and bulky substituents render it poorly soluble in water but highly compatible with nonpolar organic solvents. In contrast, N,N-dimethylformamide (DMF) is water-miscible and widely used as a polar aprotic solvent .

Thermodynamic Stability

- The hexanamide backbone in this compound contributes to higher thermal stability than acetamide derivatives (e.g., DMF). This property is critical in high-temperature industrial processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.